All-bond 2

Description

Properties

CAS No. |

163063-15-8 |

|---|---|

Molecular Formula |

C7H13NO |

Synonyms |

All-Bond 2 |

Origin of Product |

United States |

Foundational & Exploratory

All-Bond 2: A Technical Guide to Chemical Composition and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-Bond 2, a fourth-generation total-etch dental adhesive system developed by BISCO, has been a subject of extensive research and clinical use for over two decades.[1] Its enduring presence in the market is attributed to its versatile bonding capabilities to a wide array of dental substrates, including dentin, enamel, composite resins, casting alloys, and porcelain.[1][2] This technical guide provides an in-depth analysis of the chemical composition, physicochemical properties, and biological interactions of the All-Bond 2 system, tailored for a scientific audience. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols and biological pathways are visualized using detailed diagrams.

Chemical Composition

The All-Bond 2 system is a multi-bottle adhesive, comprising a primer (Primer A and Primer B) and a dentin/enamel bonding resin. Some kits also include a pre-bond resin for dual-curing applications.[3][4] The system's chemistry is designed to provide a robust and durable bond through a combination of micromechanical interlocking and chemical interaction with the tooth structure.

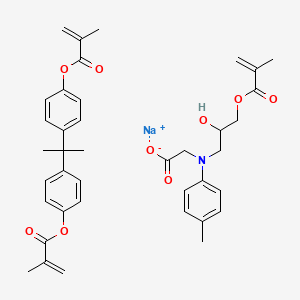

A key component of the All-Bond 2 primer is the proprietary hydrophilic monomer, biphenyl dimethacrylate (BPDM).[1][2] This monomer is instrumental in promoting adhesion to both hydrophobic and hydrophilic surfaces.

The following tables summarize the known chemical components of the All-Bond 2 system, based on available Safety Data Sheets (SDS) and product information. It is important to note that exact percentage compositions are often proprietary and not fully disclosed by the manufacturer.

Table 1: Chemical Composition of All-Bond 2 Primer A

| Component | Function |

| Acetone | Solvent |

Source: All-Bond 2 Primer A Safety Data Sheet

Table 2: Chemical Composition of All-Bond 2 Primer B

| Component | Function |

| Acetone | Solvent |

| 2-Hydroxyethyl Methacrylate (HEMA) | Co-monomer, Wetting Agent |

Source: All-Bond 2 Primer B Safety Data Sheet

Table 3: Postulated Chemical Composition of All-Bond 2 Dentin/Enamel Bonding Resin

| Component | Function |

| Bisphenol A-glycidyl methacrylate (Bis-GMA) | Base Monomer |

| Urethane dimethacrylate (UDMA) | Base Monomer |

| 2-Hydroxyethyl Methacrylate (HEMA) | Co-monomer, Wetting Agent |

| Photoinitiators (e.g., Camphorquinone) | Light-curing activation |

Note: The exact composition of the Dentin/Enamel Bonding Resin is not publicly disclosed. This table is based on common components found in similar 4th generation dental adhesive resins.

Physicochemical and Mechanical Properties

The clinical success of a dental adhesive is intrinsically linked to its physical and mechanical properties. These properties dictate the material's handling characteristics, its ability to form a stable bond, and its long-term performance.

Table 4: Physical and Mechanical Properties of All-Bond 2

| Property | Value | Substrate/Condition |

| Tensile Bond Strength | 18.20 (± 3.94) MPa | Enamel |

| 15.94 (± 4.72) MPa | Dentin | |

| Shear Bond Strength | Optimal (≥ 17-20 MPa) | Dentin |

| Film Thickness | Low | Cured |

| Curing Mechanism | Dual-Cured | |

| Etching Technique | Total-Etch |

Note: Bond strength values can vary significantly based on testing methodology and substrate conditions.[5]

Experimental Protocols

A thorough understanding of the methodologies used to evaluate dental adhesives is crucial for interpreting and comparing research findings. This section details a standard protocol for a key performance indicator: microtensile bond strength.

Microtensile Bond Strength (μTBS) Testing

The μTBS test is a widely accepted method for measuring the bond strength of an adhesive to a dental substrate. It offers the advantage of testing small cross-sectional areas, allowing for more uniform stress distribution and the evaluation of regional bond strengths.

Workflow for Microtensile Bond Strength Testing

Biocompatibility and Cellular Interactions

The biocompatibility of dental materials is of paramount importance, as they are in close proximity to vital pulp tissue. Unpolymerized monomers and other leachable components can potentially elicit cytotoxic responses.

One in vivo study on human teeth investigated the direct pulp capping application of All-Bond 2. The results indicated that at 7 days, a significant neutrophilic infiltrate was observed, and over time, a persistent inflammatory reaction inhibited complete pulp repair and dentin bridge formation.[6] This suggests that All-Bond 2 is not suitable for direct pulp capping.[6]

The cellular response to dental resin monomers is complex and can involve the activation of various signaling pathways. While specific research on the signaling pathways affected by BPDM is limited, studies on common monomers like HEMA and Bis-GMA, which are likely components of the All-Bond 2 system, provide some insights.

Postulated Cellular Signaling Pathways Affected by Dental Monomers

Leached monomers from resin-based dental materials can induce cellular stress and apoptosis through the activation of intracellular signaling cascades. The diagram below illustrates a generalized model of potential pathways involved.

Generalized Signaling Pathways of Monomer-Induced Cytotoxicity

Conclusion

All-Bond 2 remains a significant material in the field of adhesive dentistry, characterized by its dual-cure capabilities and the inclusion of the proprietary monomer BPDM. While its bonding effectiveness has been well-documented, this guide highlights the need for more transparent and detailed information regarding its complete chemical composition, particularly that of the dentin/enamel bonding resin. Further research into the specific biological effects and cellular signaling pathways activated by BPDM would be invaluable for a comprehensive understanding of its biocompatibility profile. Such data is essential for the continued development of safe and effective dental restorative materials.

References

- 1. unident.se [unident.se]

- 2. optident.co.uk [optident.co.uk]

- 3. All-Bond 2® - NUDENT [nudent.co.th]

- 4. bisco.com [bisco.com]

- 5. An evaluation and comparison of shear bond strength of composite resin to dentin, using newer dentin bonding agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biocompatibility of an adhesive system applied to exposed human dental pulp - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BPDM Monomer in All-Bond 2: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the integral function of the biphenyl dimethacrylate (BPDM) monomer within the All-Bond 2 dental adhesive system. All-Bond 2, a classic 4th generation, 3-step, total-etch adhesive, has a long-standing clinical history, and its performance is significantly attributed to its unique chemical composition, particularly the inclusion of the BPDM monomer in its primer. This document will dissect the chemical nature of BPDM, its mechanism of action in dental adhesion, and present relevant performance data from scientific literature.

Chemical Structure and Properties of BPDM

BPDM is a hydrophilic monomer proprietary to BISCO, the manufacturer of All-Bond 2.[1][2] Its chemical structure is the result of a reaction between pyromellitic dianhydride and 2-hydroxyethyl methacrylate (HEMA). This synthesis results in a molecule with both hydrophilic and hydrophobic characteristics, crucial for its function in a dental primer. The hydrophilic nature of BPDM is a key attribute, facilitating the wetting and penetration of the adhesive into the moist dentin substrate, including the dentinal tubules.[3]

The Function of BPDM in the All-Bond 2 System

All-Bond 2 is a three-step system involving:

-

Etching: Application of 32% phosphoric acid (Uni-Etch®) to both enamel and dentin to remove the smear layer and demineralize the surface.[4][5]

-

Priming: Application of a dual-cured primer containing the BPDM monomer. The primer is supplied in two parts, Primer A and Primer B, which are mixed prior to application.[4][5]

The BPDM monomer is a critical component of the primer and serves several key functions:

-

Enhanced Wetting and Infiltration: Dentin, after etching and rinsing, is a moist, collagen-rich substrate. The hydrophilic BPDM monomer reduces the surface tension between the adhesive and the dentin, allowing for effective wetting and penetration of the primer into the demineralized collagen network and open dentinal tubules. This is essential for the formation of a robust hybrid layer.

-

Chemical Interaction with Tooth Structure: The carboxylic acid groups within the BPDM structure are capable of chemically interacting with the calcium ions in hydroxyapatite, the mineral component of dentin and enamel. This ionic bonding contributes to the overall adhesion, supplementing the micromechanical interlocking of the hybrid layer.[6][7][8]

-

Collagen Network Stabilization: The interaction of the primer with the exposed collagen fibrils is crucial for the longevity of the bond. While the primary interaction is micromechanical envelopment, the chemical nature of the monomers can influence the stability of this interface.[9][10][11]

-

Copolymerization: The methacrylate groups on the BPDM molecule allow it to copolymerize with other monomers in the primer and the subsequent bonding resin, forming a cross-linked polymer network that constitutes the hybrid layer and the adhesive layer.

Quantitative Performance Data

The performance of All-Bond 2, and by extension the effectiveness of the BPDM-containing primer, has been evaluated in numerous studies. The following tables summarize key quantitative data from the literature.

Table 1: Bond Strength of All-Bond 2 to Dental Substrates

| Substrate | Test Method | Bond Strength (MPa) | Reference |

| Dentin | Shear Bond Strength | 16.3 - 20.6 | [12] |

| Dentin | Micro-shear Bond Strength | 31.47 ± 4.73 | [13] |

| Enamel | Shear Bond Strength | Not specified | |

| Eroded Enamel | Shear Bond Strength | Higher than to sound enamel | [14] |

Table 2: Physicochemical Properties of All-Bond 2

| Property | Value | Reference |

| Water Sorption | Lower than some one-step adhesives | [15] |

| Solubility | Lower than some one-step adhesives | [15] |

Experimental Protocols

Manufacturer's Application Protocol for All-Bond 2

This protocol is based on the manufacturer's instructions for a composite restoration.[4]

-

Cavity Preparation: Prepare the cavity and clean the surface with pumice.

-

Etching: Apply Uni-Etch® (32% phosphoric acid) to enamel and dentin for 15 seconds. Rinse thoroughly.

-

Moisture Control: Remove excess water with a brief burst of air, leaving the dentin and enamel surfaces visibly moist. Do not desiccate.

-

Primer Application:

-

Mix equal drops of Primer A and Primer B.

-

Apply 5 consecutive coats of the mixed primer to the enamel and dentin. Do not dry between coats.

-

After the final coat, dry all surfaces for 5-6 seconds with an air syringe to evaporate the solvent and displace water. A properly primed surface will appear glossy.

-

-

Bonding Resin Application:

-

Apply a thin, uniform layer of D/E (Dentin/Enamel) Resin.

-

Light cure for 20 seconds.

-

-

Composite Placement: Proceed with the placement of the composite restorative material.

General Protocol for Micro-Shear Bond Strength (μSBS) Testing

This is a generalized protocol based on common methodologies found in the literature for evaluating the bond strength of dental adhesives.[13]

-

Specimen Preparation:

-

Use extracted human or bovine teeth, stored appropriately.

-

Create a flat dentin or enamel surface by grinding with silicon carbide paper of increasing grit (e.g., up to 600-grit).

-

-

Adhesive Application:

-

Apply the All-Bond 2 system according to the manufacturer's instructions (as detailed in 4.1).

-

-

Composite Buildup:

-

Place a Tygon tube (or similar mold) with a small internal diameter (e.g., 0.7-1.0 mm) onto the bonded surface.

-

Fill the tube with a resin composite and light cure according to the composite manufacturer's instructions.

-

-

Storage: Store the bonded specimens in distilled water at 37°C for 24 hours (or other specified aging period).

-

Testing:

-

Mount the specimen in a universal testing machine fitted with a wire loop or a specialized shear testing jig.

-

Apply a shear force to the base of the composite cylinder at a constant crosshead speed (e.g., 0.5 mm/min) until failure occurs.

-

-

Data Analysis:

-

Calculate the shear bond strength in megapascals (MPa) by dividing the failure load (in Newtons) by the bonded surface area (in mm²).

-

Analyze the failure mode (adhesive, cohesive in dentin/composite, or mixed) using a stereomicroscope or scanning electron microscope.

-

General Protocol for Degree of Conversion (DC) Measurement using FTIR Spectroscopy

This protocol outlines a general method for determining the extent of polymerization of a dental adhesive.[16][17][18]

-

Sample Preparation:

-

Place a small drop of the mixed adhesive on the ATR crystal of a Fourier-transform infrared (FTIR) spectrometer.

-

Record an initial spectrum of the unpolymerized material.

-

-

Polymerization:

-

Light-cure the adhesive directly on the ATR crystal for the manufacturer-recommended time (e.g., 20 seconds) using a dental curing light with a known intensity.

-

-

Spectral Acquisition:

-

Record spectra of the polymerized material at various time points after the start of light-curing.

-

-

Data Analysis:

-

Calculate the degree of conversion by monitoring the change in the peak height or area of the aliphatic C=C stretching vibration (around 1638 cm⁻¹) relative to an internal standard peak that does not change during polymerization, such as an aromatic C=C stretching vibration (around 1608 cm⁻¹).

-

The DC (%) is calculated using the formula: DC (%) = [1 - (aliphatic/aromatic peak ratio of cured sample) / (aliphatic/aromatic peak ratio of uncured sample)] * 100.

-

Visualizations of Mechanisms and Workflows

Caption: Synthesis of the BPDM monomer.

Caption: All-Bond 2 application workflow.

Caption: BPDM's interaction with dentin.

Caption: Dual-cure polymerization mechanism.

References

- 1. Bonding performance of universal adhesive systems with dual-polymerising resin cements to various dental substrates: in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revmaterialeplastice.ro [revmaterialeplastice.ro]

- 3. BISCO All-Bond 2® 4th Generation Total-Etch Dental Adhesive| Curion Canada – Curion Dental Products [curion.ca]

- 4. optident.co.uk [optident.co.uk]

- 5. All-Bond 2® - NUDENT [nudent.co.th]

- 6. researchgate.net [researchgate.net]

- 7. The effect of chemical structure of carboxylate molecules on hydroxyapatite nanoparticles. A structural and morphological study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of Dentin Biomodification Using Naturally Derived Collagen Cross-Linkers: One-Year Bond Strength Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Effect of collagen cross-linkers on dentin bond strength: A systematic review and network meta-analysis [frontiersin.org]

- 12. Evaluation of shear bond strength of various adhesives under Simulated intrapulpal pressure: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of micro shear bonding strength of two universal dentin bondings to superficial dentin by self etch and etch-and-rinse strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. thejcdp.com [thejcdp.com]

- 15. Effect of temperature on water sorption and solubility of dental adhesive resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. rsdjournal.org [rsdjournal.org]

- 18. mdpi.com [mdpi.com]

All-Bond 2's Mechanism of Action on Dentin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of All-Bond 2, a fourth-generation, three-step total-etch dental adhesive system, on dentin. Renowned for its durable bond, All-Bond 2's efficacy is rooted in its chemical composition and its multi-step application process, which facilitates a profound interaction with the dentin substrate. This guide will dissect the chemical players, the formation of the hybrid layer, and the micromechanical and chemical interactions that underpin its adhesive strength.

Chemical Composition and Core Components

All-Bond 2 is a multi-component system, each part playing a critical role in the bonding process. While the precise proprietary formulations are protected, the primary constituents of each component have been identified through safety data sheets and scientific literature.

Etchant: All-Bond 2 utilizes a 32% phosphoric acid etchant (UNI-ETCH™). This initial step is crucial for removing the smear layer and demineralizing the superficial dentin, exposing the collagen fibril network and increasing surface microporosity.

Primer: The primer consists of two parts, Primer A and Primer B, which are mixed immediately before application.

-

Primer A: The specific composition is not fully disclosed, but it is known to be a highly flammable liquid.[1][2]

-

Primer B: This component contains 2-Hydroxyethyl Methacrylate (HEMA) and Acetone.[3] HEMA is a hydrophilic monomer that enhances wetting of the demineralized dentin and facilitates resin infiltration. Acetone acts as a solvent, displacing water from the collagen network and carrying the resin monomers into the exposed structures.[3]

The key to All-Bond 2's priming system is the inclusion of the proprietary hydrophilic monomer, BPDM (biphenyl dimethacrylate) .[4][5] This monomer is instrumental in promoting adhesion to the moist, demineralized dentin surface.

Adhesive Resin: The system includes a Dentin/Enamel (D/E) Resin and a Pre-Bond Resin. These are low-viscosity, light-cured resins that polymerize to form the bulk of the adhesive layer, encapsulating the primed dentin and creating a durable bond.

| Component | Key Chemical Constituents | Function |

| Etchant | 32% Phosphoric Acid | Removes smear layer, demineralizes dentin, exposes collagen network. |

| Primer A | Undisclosed | Part of the dual-cured primer system. |

| Primer B | 2-Hydroxyethyl Methacrylate (HEMA), Acetone | Promotes wetting, facilitates resin infiltration, displaces water. |

| Proprietary Monomer | BPDM (biphenyl dimethacrylate) | Hydrophilic monomer enhancing adhesion to moist dentin. |

| D/E Resin | Unfilled or lightly filled dimethacrylate resins | Forms the adhesive layer, bonds to primer and composite. |

| Pre-Bond Resin | Unfilled dimethacrylate resin | Enhances wetting and adaptation of the D/E Resin. |

The Mechanism of Action: A Step-by-Step Breakdown

The bonding mechanism of All-Bond 2 to dentin is a multi-faceted process that combines micromechanical interlocking and potential chemical interactions. This process can be broken down into three key stages as dictated by its "total-etch" and "three-step" classification.

Stage 1: Dentin Conditioning (Etching)

The application of 32% phosphoric acid for 15 seconds effectively removes the smear layer, a layer of debris from tooth preparation, and demineralizes the top 5-8 micrometers of the dentin surface.[3] This process exposes a dense network of collagen fibrils and funnels the dentinal tubules. The removal of hydroxyapatite crystals from around the collagen fibers creates microporosities within the intertubular dentin.

Stage 2: Priming the Dentin Surface

Following a thorough rinse to remove the etchant, the mixed Primers A and B are applied to the moist dentin surface. This step is critical and involves several simultaneous processes:

-

Water Displacement: The acetone in the primer actively displaces the water that is loosely bound to the collagen fibrils, preventing the collapse of the delicate collagen network.

-

Monomer Infiltration: The low-viscosity primer, containing the hydrophilic BPDM and HEMA monomers, infiltrates the demineralized collagen network. The hydrophilic nature of these monomers is crucial for their ability to penetrate the moist dentin environment.

-

Solvent Evaporation: A gentle stream of air is used to evaporate the acetone solvent, leaving behind the resin monomers intertwined with the collagen fibrils. This step is critical for ensuring a high concentration of polymerizable monomers at the bonding interface.

Stage 3: Adhesive Resin Application and Polymerization

A thin layer of the D/E Resin is applied over the primed surface. This unfilled or lightly filled resin flows into any remaining irregularities and ensures a complete seal. Upon light-curing, the monomers in both the primer and the adhesive resin polymerize, creating a continuous, cross-linked polymer network.

This polymerization process results in the formation of two key structures that are the cornerstones of All-Bond 2's adhesion:

-

The Hybrid Layer: This is an interlocking layer of resin and decalcified dentin, approximately 5-8 micrometers thick, formed by the infiltration and in-situ polymerization of the adhesive monomers within the collagen fibril network.[3] This layer is neither resin nor dentin but a hybrid of the two, providing the primary mechanism for micromechanical bonding.

-

Resin Tags: The adhesive resin also penetrates the open dentinal tubules, forming resin "tags" upon polymerization. These tags provide secondary micromechanical retention, further securing the bond between the adhesive and the dentin.

Signaling Pathways and Logical Relationships

The mechanism of action can be visualized as a logical workflow, where each step prepares the substrate for the subsequent interaction, culminating in a durable bond.

Caption: Workflow of All-Bond 2's mechanism of action on dentin.

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the performance of All-Bond 2 on dentin.

| Parameter | Value | Experimental Method | Reference |

| Hybrid Layer Thickness | 5 - 8 µm | Scanning Electron Microscopy (SEM) | [3] |

| Tensile Bond Strength | 15.94 (± 4.72) MPa | Universal Testing Machine | [6] |

Note: Data on resin tag length specifically for All-Bond 2 was not available in the reviewed literature.

Experimental Protocols

Microtensile Bond Strength (µTBS) Testing (Generalized Protocol)

This protocol is a generalized representation based on common methodologies for µTBS testing of dental adhesives.

Caption: Generalized experimental workflow for microtensile bond strength testing.

Detailed Steps:

-

Tooth Preparation: Sound, caries-free human third molars are cleaned and stored in a disinfectant solution. The occlusal enamel is removed using a slow-speed diamond saw under water cooling to expose a flat mid-coronal dentin surface. The surface is then polished with 600-grit silicon carbide paper to create a standardized smear layer.

-

Adhesive Application: The All-Bond 2 system is applied to the prepared dentin surface according to the manufacturer's instructions (etching for 15s, rinsing, applying primer, and then the adhesive resin, followed by light-curing).

-

Composite Buildup: A composite resin block is built up incrementally on the bonded surface, with each increment being light-cured.

-

Storage: The bonded tooth is stored in distilled water at 37°C for 24 hours to allow for complete polymerization and to simulate oral conditions.

-

Specimen Sectioning: The tooth is sectioned into multiple slabs perpendicular to the bonded interface using a slow-speed diamond saw.

-

Beam Trimming: Each slab is further trimmed into beams with a cross-sectional area of approximately 1 mm².

-

Microtensile Testing: Each beam is attached to a testing jig and subjected to a tensile load in a universal testing machine at a constant crosshead speed until fracture.

-

Data Analysis: The load at fracture is recorded, and the bond strength is calculated by dividing the load by the cross-sectional area of the bonded interface.

Scanning Electron Microscopy (SEM) Analysis of the Resin-Dentin Interface

This protocol outlines the steps for preparing and observing the All-Bond 2-dentin interface using SEM.

Caption: Experimental workflow for SEM analysis of the resin-dentin interface.

Detailed Steps:

-

Specimen Sectioning: The bonded tooth is sectioned perpendicular to the resin-dentin interface.

-

Polishing: The sectioned surface is polished with a series of decreasing grit silicon carbide papers and diamond pastes to achieve a smooth surface.

-

Acid Etching: The polished surface is briefly etched with phosphoric acid to remove the smear layer created during polishing.

-

Sodium Hypochlorite Treatment: The surface is treated with sodium hypochlorite to dissolve any remaining organic components (collagen) that are not encapsulated by the resin, thus making the hybrid layer and resin tags more prominent.

-

Dehydration: The specimen is dehydrated in a series of ascending concentrations of ethanol.

-

Drying: Critical point drying is employed to dry the specimen without distorting its microstructure.

-

Sputter Coating: The dried specimen is coated with a thin layer of a conductive metal, such as gold-palladium, to prevent charging under the electron beam.

-

SEM Observation: The prepared specimen is then observed under a scanning electron microscope to visualize the hybrid layer and resin tags.

Conclusion

The mechanism of action of All-Bond 2 on dentin is a sophisticated interplay of substrate modification, chemical infiltration, and micromechanical interlocking. The three-step, total-etch approach, combined with the hydrophilic properties of the BPDM monomer, allows for the effective creation of a durable hybrid layer and resin tags, which are the primary determinants of its long-term clinical success. This technical guide provides a foundational understanding of these processes for researchers and professionals in the field of dental materials and drug development. Further research into the specific chemical interactions of BPDM with dentin components could provide even deeper insights into optimizing adhesive dentistry.

References

An In-depth Technical Guide to the Hydrophilic Properties of All-Bond 2 Primer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Component: The Hydrophilic Monomer BPDM

The hydrophilic character of the All-Bond 2 primer is primarily attributed to the inclusion of a proprietary hydrophilic monomer, biphenyldimethacrylate (BPDM). This monomer is instrumental in enabling the primer to effectively wet and infiltrate the demineralized dentin surface, which is rich in collagen fibrils and water. The miscibility of the All-Bond 2 Primer A with water, as stated in its safety data sheet, further substantiates its hydrophilic nature.

Wettability and Surface Interaction

Effective bonding to dentin requires the adhesive to exhibit good wettability, meaning it can spread evenly over the surface. The low surface tension of the All-Bond 2 primer allows it to readily penetrate the intricate network of collagen fibers exposed after acid etching. This intimate adaptation is a prerequisite for the formation of a robust hybrid layer, which is the primary mechanism of adhesion for etch-and-rinse adhesives. One study qualitatively confirmed that the All-Bond 2 primer possesses a lower surface tension than dentin, indicating its capacity to effectively wet the tooth structure.

Quantitative Data Summary

While direct measurements of contact angle and surface energy for the All-Bond 2 primer are not available in the reviewed literature, its performance can be inferred from bond strength studies. The following table summarizes microtensile bond strength (µTBS) and shear bond strength (SBS) data from various studies. It is important to note that bond strength values can be influenced by numerous factors, including testing methodology, substrate variability, and operator technique.

| Adhesive System | Substrate | Bond Strength (MPa) | Test Type | Reference |

| All-Bond 2 | Dentin | 33.9 (with an additional hydrophobic layer) | µTBS | [1] |

| All-Bond 2 | Dentin | No bond (without an additional hydrophobic layer) | µTBS | [1] |

| All-Bond 2 | Dentin | Initial bond strength loss of ~21% with CHX over 2 years | - | [2] |

| All-Bond 2 | Dentin | Initial bond strength loss of ~44% without CHX over 2 years | - | [2] |

Note: The study by Hiraishi et al. (2011) investigated the bond strength of a silorane-based composite to various adhesives. The "no bond" result for All-Bond 2 alone highlights the importance of system compatibility. The addition of a hydrophobic adhesive layer significantly improved the bond strength, demonstrating the role of the complete adhesive system.

Experimental Protocols

The following are generalized methodologies for key experiments cited in dental materials research, providing a framework for understanding how the properties of adhesives like All-Bond 2 are evaluated.

Microtensile Bond Strength (µTBS) Testing

-

Tooth Preparation: Extracted human or bovine teeth are sectioned to expose a flat dentin surface.

-

Adhesive Application: The All-Bond 2 primer and adhesive resin are applied to the dentin surface according to the manufacturer's instructions.

-

Composite Buildup: A resin composite is built up on the bonded surface in increments and light-cured.

-

Specimen Sectioning: The tooth is sectioned into beams with a cross-sectional area of approximately 1 mm².

-

Tensile Testing: The beams are attached to a universal testing machine and subjected to a tensile load until failure.

-

Data Calculation: The µTBS is calculated by dividing the failure load by the cross-sectional area of the bonded interface.

Contact Angle Goniometry

-

Substrate Preparation: A flat, polished surface of dentin or a suitable analog is prepared.

-

Droplet Deposition: A small droplet of the All-Bond 2 primer is dispensed onto the substrate surface.

-

Image Capture: A high-resolution camera captures the profile of the droplet on the surface.

-

Angle Measurement: The contact angle, which is the angle formed between the liquid-solid interface and the liquid-vapor interface, is measured from the captured image using specialized software. A lower contact angle indicates better wettability.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application and function of All-Bond 2 primer.

Caption: Workflow of All-Bond 2 primer application on dentin.

Caption: Relationship between hydrophilicity and bond formation.

Conclusion

The hydrophilic properties of the All-Bond 2 primer, conferred by its BPDM monomer, are fundamental to its clinical success as a 4th generation bonding agent. Its ability to effectively wet and penetrate the moist dentin environment facilitates the formation of a robust hybrid layer, which is critical for durable adhesion. While precise quantitative data on its contact angle and surface energy are not widely published, the available evidence from bond strength studies and material safety information corroborates its hydrophilic nature and its efficacy in bonding to tooth structure. Further research quantifying the specific surface properties of All-Bond 2 primer would be beneficial for a more complete understanding and for the development of future adhesive systems.

References

In-Depth Technical Guide: Shelf Life and Storage Conditions of All-Bond 2

This technical guide provides a comprehensive overview of the shelf life and optimal storage conditions for the All-Bond 2 universal dental adhesive system. The information is intended for researchers, scientists, and dental professionals seeking detailed data on the stability and performance of this 4th generation, total-etch adhesive. This document synthesizes manufacturer recommendations with findings from scientific literature to elucidate the factors governing the product's longevity and efficacy.

Recommended Storage and Handling Protocols

The manufacturer, BISCO, provides specific guidelines to ensure the stability and performance of All-Bond 2 and its components. Adherence to these protocols is critical for achieving optimal bond strength and predictable clinical outcomes. The primary recommendation is storage at room temperature, with specific precautions to prevent degradation from environmental exposure.[1][2]

Key Storage Recommendations:

-

Temperature: Store all components at room temperature, defined as 20°C/68°F to 25°C/77°F.[2][3]

-

Evaporation: The primers (A & B) are susceptible to solvent evaporation. It is imperative to keep the bottles tightly capped immediately after use.[1][2][3]

-

Light and Air Exposure: Once dispensed, the adhesive should be used immediately.[1][2] Prolonged exposure to ambient light and air can cause solvent evaporation and thickening of the resin components, compromising their efficacy.[1][2][3]

-

UNI-ETCH: The phosphoric acid etchant should be stored away from direct sunlight to prevent potential discoloration.[1][2][3] However, the manufacturer notes that discoloration does not compromise the product's effectiveness.[1][3]

The following table summarizes the manufacturer's storage guidelines for each component of the All-Bond 2 system.

| Component | Recommended Storage Temperature | Key Precautions |

| Primer A & Primer B | Room Temperature (20°C - 25°C / 68°F - 77°F) | Keep bottles tightly capped to prevent solvent evaporation.[2][3] |

| Dentin/Enamel (D/E) Resin | Room Temperature (20°C - 25°C / 68°F - 77°F) | Avoid prolonged exposure to light and air.[2] |

| PRE-BOND Resin | Room Temperature (20°C - 25°C / 68°F - 77°F) | Avoid prolonged exposure to light and air. |

| UNI-ETCH (32% H₃PO₄) | Room Temperature (20°C - 25°C / 68°F - 77°F) | Store away from direct sunlight.[2][3] |

Below is a logical workflow for the optimal storage and handling of All-Bond 2 to maximize its shelf life and ensure clinical performance.

Impact of Temperature on Adhesive Stability and Performance

While the manufacturer recommends room temperature storage, scientific studies have investigated the effects of temperature variations on the bond strength of dental adhesives. High temperatures can accelerate the chemical degradation of resin monomers.[4] One common mechanism is the hydrolysis of monomers like HEMA in the presence of water and acidic components, which can be influenced by storage temperature.[4][5]

Research comparing refrigerated versus room temperature storage for All-Bond 2 has shown no significant difference in shear bond strength, indicating its robust stability within this range.[4] However, studies on other adhesive systems demonstrate that prolonged storage at elevated temperatures (e.g., 40°C) can significantly decrease bond strength.[4]

The following tables present quantitative data on the effect of storage temperature on bond strength.

Table 1: All-Bond 2 Shear Bond Strength Data based on findings reported by Hagge et al. and cited in subsequent research.

| Storage Condition | Shear Bond Strength | Finding |

| Refrigerated Temperature | Not Specified | No significant difference compared to room temperature.[4] |

| Room Temperature | Not Specified | No significant difference compared to refrigerated temperature.[4] |

Table 2: Comparative Microtensile Bond Strength of a Self-Etch Adhesive System This data is from a separate study on a self-etch adhesive and is presented for illustrative purposes to show the potential impact of temperature extremes.

| Group | Storage Condition | Duration | Bond Strength (Mean ± SD) in MPa |

| 1 (Control) | Freshly Opened | N/A | 29.95 ± 9.83 |

| 2 | Refrigerated (4°C) | 1 Year | 29.37 ± 11.82 |

| 3 | Room Temperature (23°C) | 1 Year | 27.97 ± 10.22 |

| 4 | Incubator (40°C) | 1 Year | 17.68 ± 6.74 |

| Source: A study on the effect of storage temperature on a self-etch adhesive system.[4] |

The data clearly indicates that while refrigeration and room temperature storage yield comparable results, elevated temperatures can be detrimental to the adhesive's performance.[4]

Experimental Protocol for Bond Strength Assessment

The evaluation of an adhesive's shelf life is typically conducted by measuring its bond strength to a substrate (e.g., dentin) after a period of storage under controlled conditions. The microtensile or shear bond strength test is a common methodology.

Detailed Protocol for Microtensile Bond Strength Testing:

-

Tooth Selection and Preparation:

-

Collect sound, extracted human third molars and store them in a disinfecting solution (e.g., 0.5% chloramine-T) at refrigerated temperatures.

-

Create a flat dentin surface on each tooth by removing the occlusal enamel with a low-speed diamond saw under water irrigation.

-

Polish the dentin surface with 600-grit silicon carbide paper for 60 seconds to create a standardized smear layer.

-

-

Adhesive Storage:

-

Divide new, unopened adhesive kits into experimental groups based on storage conditions (e.g., 4°C, 23°C, 40°C).

-

Store the kits for a predetermined period (e.g., 1 year).

-

-

Bonding Procedure:

-

Apply the All-Bond 2 system to the prepared dentin surface strictly following the manufacturer's instructions for the total-etch technique. This includes etching, rinsing, applying primers (5 consecutive coats), air drying, and applying the bonding resin.[1]

-

Build a composite resin crown (e.g., 5mm high) onto the bonded surface in increments, light-curing each increment according to the composite manufacturer's instructions.

-

Store the bonded specimens in distilled water at 37°C for 24 hours to allow for complete polymerization and hydrostabilization.

-

-

Specimen Sectioning:

-

Section the bonded teeth into sticks with a cross-sectional area of approximately 1.0 mm² using a low-speed diamond saw under constant water cooling.

-

-

Microtensile Bond Strength Testing:

-

Attach each stick to a testing jig using cyanoacrylate adhesive.

-

Mount the jig in a universal testing machine.

-

Apply a tensile load at a crosshead speed of 0.5 mm/min until failure occurs.

-

Record the load at failure (in Newtons).

-

-

Data Analysis:

-

Calculate the bond strength in megapascals (MPa) by dividing the failure load by the cross-sectional area of the stick.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA, Tukey's test) to determine if significant differences exist between storage groups.

-

Examine the fracture surfaces under a stereomicroscope to classify the failure mode (e.g., adhesive, cohesive in dentin, cohesive in resin, or mixed).

-

References

The Evolution of Dental Adhesion: A Deep Dive into 4th Generation Bonding Agents

A Technical Guide for Researchers and Drug Development Professionals

The advent of adhesive dentistry revolutionized restorative procedures, and the 4th generation of bonding agents marked a significant milestone in this evolution. Characterized by the "total-etch" and "wet-bonding" techniques, these multi-step systems established a new standard for durable and reliable adhesion to tooth structure. This technical guide provides an in-depth exploration of the historical development, chemical composition, mechanism of action, and scientific evaluation of 4th generation bonding agents.

Historical Context: The Road to Predictable Dentin Bonding

Prior to the 1990s, achieving a strong and lasting bond to dentin, the complex, moist, and organic inner layer of the tooth, was a major challenge in dentistry. The first few generations of bonding agents offered limited and unpredictable adhesion. The breakthrough came with the introduction of the total-etch technique, a hallmark of the 4th generation. This approach, pioneered by Fusayama and Nakabayashi, involved the simultaneous etching of both enamel and dentin with phosphoric acid.[1] This was followed by the application of a hydrophilic primer and a hydrophobic adhesive resin in separate steps.[2][3][4] This three-step approach (etchant, primer, adhesive) provided clinicians with greater control over the bonding process and led to a significant increase in bond strengths, routinely reaching the 17 to 25 MPa range.[1]

Another critical development was the concept of "wet bonding," introduced by Kanca. It was discovered that leaving the dentin surface moist after etching and rinsing was crucial for preventing the collapse of the delicate collagen fiber network, thus allowing for better infiltration of the primer and adhesive.

Chemical Composition of 4th Generation Bonding Agents

The success of 4th generation bonding agents lies in the synergistic action of their three key components: the etchant, the primer, and the adhesive resin. The specific formulations of these components vary between manufacturers, but they generally share a common chemical foundation.

| Component | Primary Function | Key Chemical Ingredients | Commercial Examples |

| Etchant | Demineralization of enamel and dentin to create microporosities and expose the collagen network. | Phosphoric Acid (typically 30-40%) | Uni-Etch® w/BAC (BISCO), Kerr Etchant (Kerr) |

| Primer | Infiltration of the exposed collagen network and preparation of the surface for the adhesive. | Hydrophilic monomers (e.g., HEMA, BPDM), Solvents (e.g., ethanol, acetone, water) | All-Bond 2® Primer (BISCO), OptiBond™ FL Primer (Kerr), Scotchbond™ Multi-Purpose Primer (3M) |

| Adhesive | Formation of a strong, durable bond between the primed tooth structure and the restorative material. | Hydrophobic monomers (e.g., Bis-GMA, UDMA), Fillers (in some formulations) | All-Bond 2® D/E Resin (BISCO), OptiBond™ FL Adhesive (Kerr), Scotchbond™ Multi-Purpose Adhesive (3M) |

Key Monomers and Their Roles:

-

HEMA (2-hydroxyethyl methacrylate): A hydrophilic monomer crucial for wetting the moist dentin surface and promoting the infiltration of the resin into the demineralized collagen network.

-

BPDM (biphenyl dimethacrylate): A proprietary hydrophilic monomer found in BISCO's All-Bond 2, known for its excellent wetting properties and ability to enhance bond strength.

-

Bis-GMA (bisphenol A-glycidyl methacrylate): A high molecular weight, hydrophobic monomer that forms the backbone of many dental composites and adhesives, providing strength and low polymerization shrinkage.

-

GPDM (glycerophosphoric acid dimethacrylate): An adhesive monomer that can chemically bond to calcium in the tooth structure.[5]

Mechanism of Action: The Hybrid Layer

The cornerstone of 4th generation bonding is the formation of a "hybrid layer." This is an acid-resistant, intermingled layer of resin and tooth structure created by the infiltration of the primer and adhesive into the demineralized dentin.[6]

The process can be broken down into the following key stages:

-

Etching: Phosphoric acid removes the smear layer (a layer of debris from tooth preparation) and demineralizes the top few micrometers of dentin, exposing a network of collagen fibrils.

-

Priming: A hydrophilic primer, carried in a solvent, penetrates this collagen network, displacing water and keeping the fibrils from collapsing.

-

Adhesion: The hydrophobic adhesive resin is then applied. It co-polymerizes with the primer and micromechanically interlocks with the collagen fibrils and the surrounding dentin, forming the hybrid layer.

This intricate interplay of chemical and micromechanical bonding results in a strong and durable seal between the restoration and the tooth.

Below is a diagram illustrating the logical workflow of the 4th generation bonding process.

References

- 1. 8: Adhesion | Pocket Dentistry [pocketdentistry.com]

- 2. Technique Sensitivity in Bonding to Enamel and Dentin | Compendium of Continuing Education in Dentistry [cdeworld.com]

- 3. dentistrytoday.com [dentistrytoday.com]

- 4. Universal Adhesives: The Next Evolution in Adhesive Dentistry? | Parkell Online Learning Center [cdeworld.com]

- 5. Bond durability of contemporary adhesive systems to pulp chamber dentin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 12: Bonding and Bonding Agents | Pocket Dentistry [pocketdentistry.com]

An In-Depth Technical Guide to the Dual-Cure Chemistry of All-Bond 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-Bond 2, a 4th generation total-etch dental adhesive system, is renowned for its versatile and robust bonding capabilities to a wide array of dental substrates.[1][2][3][4][5] A cornerstone of its efficacy lies in its dual-cure chemistry, which ensures a thorough polymerization of the adhesive layer, even in areas with limited or no light exposure. This technical guide provides a comprehensive exploration of the core chemical principles, components, and reaction mechanisms that govern the dual-cure functionality of All-Bond 2.

Core Components and Chemical Composition

The All-Bond 2 system is comprised of four key liquid components: Primer A, Primer B, D/E (Dentin/Enamel) Bonding Resin, and Pre-Bond Resin.[1][5] The dual-cure capability is primarily initiated by the interaction of components within the primers and is further facilitated by the Pre-Bond Resin.

Primers A and B: The Foundation of Adhesion and Dual-Cure Initiation

The priming step in the All-Bond 2 system is critical for both preparing the tooth substrate and initiating the chemical-cure mechanism. The primers are designed to be hydrophilic to effectively wet and penetrate the demineralized dentin and enamel.[6]

-

Primer A: This component contains N-Tolylglycine-Glycidyl Methacrylate (NTG-GMA) and acetone as a solvent.[7] NTG-GMA is an adhesion-promoting monomer that also contains a tertiary amine group, which acts as a co-initiator or accelerator for the chemical-curing reaction.

-

Primer B: This primer includes 2-Hydroxyethyl Methacrylate (HEMA) and acetone.[7] HEMA is a hydrophilic monomer that enhances wetting and penetration into the dentin tubules. Primer B also contains the proprietary hydrophilic monomer BPDM (biphenyl dimethacrylate), which is a key component for adhesion.[1][2][3][4][5]

When Primer A and Primer B are mixed, the tertiary amine in NTG-GMA is positioned to react with a peroxide initiator, which is introduced through the Pre-Bond Resin, to trigger the self-curing polymerization process.

D/E (Dentin/Enamel) Bonding Resin: The Structural Backbone

The D/E Resin is a hydrophobic, light-cured bonding agent.[8] While its exact proprietary formulation is not fully disclosed, it is primarily composed of a blend of dimethacrylate monomers, such as Bis-GMA (Bisphenol A-glycidyl methacrylate) and TEGDMA (Triethylene glycol dimethacrylate), which are common components in dental resins.[9][10][11] This resin also contains a photoinitiator system, most commonly Camphorquinone (CQ), which initiates polymerization upon exposure to blue light.[10]

Pre-Bond Resin: The Chemical-Cure Activator

Pre-Bond Resin is the key to activating the chemical-curing aspect of All-Bond 2.[1][5] This component contains a peroxide initiator, likely Benzoyl Peroxide (BPO), a common initiator in self-curing and dual-curing dental materials. When the Pre-Bond Resin is applied over the mixed primers, the BPO reacts with the tertiary amine from Primer A to generate free radicals, initiating polymerization without the need for light.

The Dual-Cure Mechanism: A Two-Fold Polymerization Pathway

The dual-cure mechanism of All-Bond 2 ensures a complete and uniform polymerization of the adhesive layer through two distinct but complementary pathways: light-activated polymerization and chemically-activated polymerization.

Light-Activated Polymerization

This pathway is initiated by the photoinitiator, Camphorquinone (CQ), present in the D/E Bonding Resin. Upon exposure to a dental curing light (typically in the blue light spectrum of 450-490 nm), CQ absorbs photons and enters an excited triplet state. This excited CQ then interacts with an amine co-initiator (often a tertiary amine also present in the resin) to generate free radicals. These free radicals then attack the carbon-carbon double bonds of the methacrylate monomers (e.g., Bis-GMA, TEGDMA, BPDM), initiating a chain-reaction polymerization that converts the liquid resin into a solid, cross-linked polymer network.

Chemically-Activated Polymerization (Redox Initiation)

The chemical-cure mechanism is a redox (reduction-oxidation) reaction that occurs independently of light. It is initiated by the mixing of the components from Primer A and the Pre-Bond Resin.

-

Initiator and Accelerator: The tertiary amine in NTG-GMA from Primer A acts as the accelerator (reducing agent). The Benzoyl Peroxide (BPO) in the Pre-Bond Resin serves as the initiator (oxidizing agent).

-

Redox Reaction and Free Radical Generation: When the BPO and the tertiary amine come into contact, a redox reaction takes place. The amine donates an electron to the BPO, causing the peroxide bond to break and form two free radicals.

-

Polymerization: These free radicals then initiate the polymerization of the methacrylate monomers in the same manner as the light-curing process, leading to the hardening of the adhesive.

This chemical-curing process is particularly crucial in areas where the curing light cannot penetrate effectively, such as deep in proximal boxes, within root canals, or under opaque restorative materials.

Quantitative Data on Bond Strength

The dual-cure nature of All-Bond 2 contributes to its high bond strengths to various dental substrates. The following table summarizes representative microtensile bond strength (µTBS) data.

| Adhesive System | Curing Mode of Composite | Substrate | Mean µTBS (MPa) | Standard Deviation (MPa) |

| All-Bond 2 | Light-Cured (Filtek Supreme Plus) | Dentin | 54.7 | 21.3 |

| All-Bond 2 | Self-Cured (Bisfil 2B) | Dentin | 60.8 | 23.3 |

Data adapted from Walter R, et al. J Contemp Dent Pract 2009.[12]

Experimental Protocols

Microtensile Bond Strength (µTBS) Testing (Adapted from Walter R, et al.)[12]

-

Tooth Preparation: Human third molars are sectioned to expose a flat dentin surface. The surface is then polished with 600-grit silicon carbide paper to create a standardized smear layer.

-

Etching: The dentin surface is etched with 32% phosphoric acid (Uni-Etch) for 15 seconds, rinsed thoroughly with water for 10 seconds, and gently air-dried, leaving the surface visibly moist.

-

Primer Application: Equal drops of All-Bond 2 Primer A and Primer B are mixed and applied in five consecutive coats to the moist dentin surface. The primed surface is then air-dried for 5-6 seconds.

-

Adhesive Application: A thin layer of All-Bond 2 D/E Resin is applied. For dual-cure or self-cure modes, Pre-Bond Resin would be mixed with the D/E Resin or applied separately according to the manufacturer's instructions for the specific restorative material.

-

Composite Application: A composite resin (e.g., light-cured Filtek Supreme Plus or self-cured Bisfil 2B) is applied in increments to build a 5mm-high block on the adhesive-coated surface. Light-cured composites are polymerized for 20-40 seconds per increment. Self-cured composites are allowed to set according to the manufacturer's instructions.

-

Specimen Sectioning: The bonded teeth are stored in water at 37°C for 24 hours. They are then sectioned into beams with a cross-sectional area of approximately 1 mm².

-

µTBS Testing: The beams are attached to a testing jig in a universal testing machine and subjected to a tensile force at a crosshead speed of 0.5 mm/min until failure. The bond strength is calculated in megapascals (MPa).

Signaling Pathways and Logical Relationships

Diagram 1: Dual-Cure Polymerization Pathways in All-Bond 2.

Diagram 2: Experimental Workflow for Microtensile Bond Strength Testing.

Conclusion

The dual-cure chemistry of All-Bond 2 is a sophisticated system that leverages both light- and chemically-initiated polymerization to ensure a reliable and complete cure of the adhesive layer. The synergistic action of the hydrophilic primers containing the BPDM monomer and the NTG-GMA co-initiator, in conjunction with the D/E and Pre-Bond resins, provides a robust and versatile bonding solution. This in-depth understanding of its core chemistry is essential for researchers and professionals seeking to optimize its application and for the development of future adhesive technologies.

References

- 1. bisco.com [bisco.com]

- 2. optident.co.uk [optident.co.uk]

- 3. Comparative Evaluation of Bond Strength of Dual-Cured Resin Cements: An In-Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BISCO All-Bond 2® 4th Generation Total-Etch Dental Adhesive| Curion Canada – Curion Dental Products [curion.ca]

- 5. All-Bond 2® - NUDENT [nudent.co.th]

- 6. 3zdental.ca [3zdental.ca]

- 7. bisco.com [bisco.com]

- 8. frontierdental.com [frontierdental.com]

- 9. The Influence of Low-Molecular-Weight Monomers (TEGDMA, HDDMA, HEMA) on the Properties of Selected Matrices and Composites Based on Bis-GMA and UDMA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fabrication and Evaluation of Bis-GMA/TEGDMA Dental Resins/Composites Containing Nano Fibrillar Silicate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. oraljournal.com [oraljournal.com]

The Role of PRE-BOND Resin in the All-Bond 2 System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role and function of PRE-BOND resin within the All-Bond 2 dental adhesive system. All-Bond 2 is a classic example of a 4th generation, 3-step total-etch adhesive system, renowned for its versatility and long clinical history.[1] This document outlines the chemical mechanisms, application protocols, and performance metrics associated with this system, with a particular focus on the contribution of the PRE-BOND resin to its dual-cure capabilities.

Core Function of PRE-BOND Resin

The primary and most critical role of PRE-BOND resin in the All-Bond 2 system is to impart dual-cure capability .[2][3] All-Bond 2 is designed to be compatible with light-cured, self-cured, and dual-cured composite materials.[4] While the D/E (Dentin/Enamel) Resin component of the system contains photoinitiators (like camphorquinone) for light-curing, the PRE-BOND resin contains the necessary chemical initiators for polymerization to occur in the absence of light.[5] This is crucial in clinical situations where light penetration is limited or uncertain, such as in the cementation of opaque restorations, deep restorations, or endodontic posts.[6]

PRE-BOND resin is described as a self-cured resin that, when used, allows the entire adhesive and restorative system to polymerize through a chemical reaction, ensuring a complete cure throughout the material.[2]

Chemical Composition and Mechanism of Action

While the precise formulation of PRE-BOND resin is proprietary to the manufacturer (BISCO), its function as a chemical cure activator allows for an educated inference of its composition based on the established chemistry of dual-cure dental resins.

Dual-cure systems typically employ a two-part chemical initiation system:

-

An oxidizing agent: Commonly benzoyl peroxide (BPO).

-

A reducing agent (activator/co-initiator): Typically a tertiary amine.

The interaction between the oxidizing and reducing agents generates free radicals, which in turn initiate the polymerization of methacrylate monomers in the resin.[6] However, the acidic monomers present in many dental adhesives can deactivate the tertiary amine activators, leading to an incompatibility with chemical-cure systems.[6] To overcome this, some systems, particularly those with a lower pH, utilize a separate "dual-cure activator" which may contain a co-initiator that is less sensitive to acidity, such as a sulfinic acid salt.[7]

Given that All-Bond 2 is a versatile system used with various materials, PRE-BOND resin likely contains a chemical initiator system (such as benzoyl peroxide) that, when mixed with or placed in contact with other components of the system or the restorative material, triggers the chemical curing process.

Below is a diagram illustrating the general signaling pathway of a dual-cure adhesive system.

References

- 1. Classification review of dental adhesive systems: from the IV generation to the universal type - PMC [pmc.ncbi.nlm.nih.gov]

- 2. optident.co.uk [optident.co.uk]

- 3. All-Bond 2® - NUDENT [nudent.co.th]

- 4. BISCO All-Bond 2® 4th Generation Total-Etch Dental Adhesive| Curion Canada – Curion Dental Products [curion.ca]

- 5. Coastal Kids Dentistry & Orthodontics [coastalkidsdo.com]

- 6. oraljournal.com [oraljournal.com]

- 7. Compatibility of Dual-Cure Core Materials with Self-Etching Adhesives [mdpi.com]

Technical Guide: Material Safety Data Sheets for All-Bond 2 Components

This technical guide provides a detailed overview of the material safety data for the components of the All-Bond 2 dental adhesive system. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and application. All quantitative data from the Material Safety Data Sheets (MSDS), also known as Safety Data Sheets (SDS), have been summarized into tables for clear comparison. Additionally, a diagram illustrating the general application workflow is provided.

Safety Data Summary

The All-Bond 2 system consists of four main liquid components: Primer A, Primer B, D/E (Dentin/Enamel) Bonding Resin, and Pre-Bond Resin. Each component has distinct physical and chemical properties, as well as specific handling and safety precautions. The following tables summarize the key quantitative safety data for each component.

Table 1: Physical and Chemical Properties of All-Bond 2 Primer A

| Property | Value |

| Appearance | Colorless liquid |

| Odor | Acetone-like |

| Flash Point | -17°C (closed cup) |

| Boiling Point | 56°C |

| Specific Gravity | 0.79 g/cm³ |

Data sourced from All-Bond 2 Primer A Safety Data Sheet.[1]

Table 2: Physical and Chemical Properties of All-Bond 2 Primer B

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Odor | Ester-like |

| Flash Point | -17°C (closed cup) |

| Boiling Point | 56.5°C |

| pH | 5 - 6 (at 20°C) |

| LD50 Oral Rat | 5800 mg/kg (for Acetone component) |

| LC50 Inhalation Rat | 76 mg/l (4h, for Acetone component) |

Data sourced from All-Bond 2 Primer B Safety Data Sheet.[2]

Table 3: Physical and Chemical Properties of All-Bond 2 D/E Bonding Resin

| Property | Value |

| Appearance | Viscous liquid |

| Odor | Acrylic/ester-like |

| Specific Gravity | Not available |

| Boiling Point | >100°C |

| Flash Point | Not available |

Data sourced from D/E Resin Safety Data Sheet.

Table 4: Physical and Chemical Properties of All-Bond 2 Pre-Bond Resin

| Property | Value |

| Appearance | Viscous liquid |

| Odor | Faint acrylic/ester-like |

| Specific Gravity | Not available |

| Boiling Point | >100°C |

| Flash Point | Not available |

Data sourced from Pre-Bond Resin Safety Data Sheet.

Experimental Protocols

The provided Material Safety Data Sheets are documents focused on the safe handling of materials and do not contain detailed experimental protocols for scientific studies. For specific experimental methodologies and clinical research, it is recommended to consult peer-reviewed dental and materials science literature. The All-Bond 2 system has been the subject of numerous studies which can be found in scientific databases.[3]

Application Workflow

The following diagram illustrates the general workflow for the application of the All-Bond 2 system in a dental restorative procedure. This process is crucial for achieving optimal adhesion and clinical success.

Disclaimer: This guide is for informational purposes only and is not a substitute for the official Material Safety Data Sheets provided by the manufacturer. Always refer to the most current SDS for complete and detailed safety information before handling any chemical products.

References

In-Depth Literature Review of All-Bond 2 Performance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-Bond 2, a 4th generation total-etch dental adhesive system, has been a subject of extensive research since its introduction. Known for its dual-cured capabilities and its use of the proprietary hydrophilic monomer BPDM (biphenyl dimethacrylate), it is designed to bond to a wide variety of dental substrates.[1][2] This technical guide provides an in-depth literature review of All-Bond 2's performance, presenting quantitative data, detailed experimental protocols, and visualizations of its application and potential chemical interactions.

Core Components and Application

All-Bond 2 is a multi-component system that includes a phosphoric acid etchant, a primer (typically composed of two parts, A and B), and a bonding resin.[1] The dual-cured nature of the primer allows for polymerization in areas where light curing is insufficient.[1][2] The manufacturer recommends application on moist dentin for optimal performance.[1]

Quantitative Performance Data

The bonding efficacy of All-Bond 2 has been evaluated across various dental substrates. The following tables summarize the shear bond strength and microtensile bond strength data reported in the literature.

| Substrate | Bond Strength Test | Mean Bond Strength (MPa) | Standard Deviation (MPa) | Study |

| Dentin | Shear Bond Strength | 21.4 | 7.8 | [cite: 1 (from previous step)] |

| Ni-Cr-Be Alloy | Shear Bond Strength (Succinic Anhydride Modified HEMA - Wet) | 29.56 | Not Reported | [3][4] |

| Ni-Cr-Be Alloy | Shear Bond Strength (Succinic Anhydride Modified HEMA - Dry) | 29.08 | Not Reported | [3][4] |

| Ni-Cr-Be Alloy | Shear Bond Strength (10% Phosphoric Acid - Wet) | 39.99 | Not Reported | [4] |

Table 1: Bond Strength of All-Bond 2 to Various Substrates

Experimental Protocols

Understanding the methodologies used to generate bond strength data is critical for interpreting the results. The following are detailed protocols for the key experiments cited.

Shear Bond Strength Testing to Dentin

Objective: To determine the shear bond strength of All-Bond 2 to human dentin.

Methodology:

-

Specimen Preparation: Sixty freshly extracted, non-carious human molars were used. The occlusal surfaces were ground to expose a flat dentin surface. The surfaces were then polished with 600-grit silicon carbide paper to create a standardized smear layer. [cite: 1 (from previous step)]

-

Bonding Procedure:

-

The dentin surfaces were etched with 32% phosphoric acid (Uni-Etch) for 15 seconds, rinsed thoroughly with water, and left visibly moist.[1]

-

Equal parts of All-Bond 2 Primer A and B were mixed and applied in five consecutive coats to the etched dentin surface without air-drying between coats.[1]

-

The primed surface was then air-dried for 2-5 seconds to evaporate the solvent.

-

A thin layer of All-Bond 2 D/E (Dentin/Enamel) Resin was applied to the primed surface.

-

A composite resin cylinder was then bonded to the treated dentin surface.

-

-

Testing:

-

The bonded specimens were stored in distilled water at 37°C for 24 hours. [cite: 1 (from previous step)]

-

A shear force was applied to the base of the composite cylinder using a universal testing machine at a crosshead speed of 0.5 mm/min until failure occurred. [cite: 1 (from previous step)]

-

The shear bond strength was calculated in megapascals (MPa).

-

Shear Bond Strength Testing to Non-Precious Alloy (Ni-Cr-Be)

Objective: To evaluate the shear bond strength of All-Bond 2 to a non-precious metal alloy.

Methodology:

-

Specimen Preparation: Eighty Rexillium III (a Ni-Cr-Be alloy) specimens were used. The bonding surfaces were ground flat and air-abraded with 50-micron aluminum oxide.[4]

-

Bonding Procedure:

-

Testing:

-

Specimens were tested at 24 hours and after thermocycling (2,500 cycles).[4]

-

Shear bond strength was determined using a universal testing machine.

-

Signaling Pathways and Chemical Interactions

The adhesion of All-Bond 2 to dentin is a complex process involving micromechanical interlocking and chemical interactions. The proprietary monomer, BPDM, plays a crucial role in this process.

Proposed Adhesion Mechanism of All-Bond 2 to Dentin

Putative Chemical Interaction of BPDM Monomer

The BPDM monomer is a biphenyl dimethacrylate. Its chemical structure allows for both hydrophobic and hydrophilic interactions, facilitating its penetration into the demineralized, water-rich collagen network of dentin. It is synthesized from the reaction of a dianhydride with 2-hydroxyethyl methacrylate (HEMA).[5] The carboxylic acid groups in the BPDM molecule are thought to be able to chemically interact with the calcium ions in the residual hydroxyapatite within the hybrid layer, forming an ionic bond. This chemical interaction complements the micromechanical interlocking of the polymerized resin within the collagen fibril network, contributing to the overall bond strength.

Clinical Longevity

Long-term clinical studies are the ultimate measure of a dental adhesive's success. While specific long-term clinical trial data for All-Bond 2 was not found in the initial literature search, the product has over 20 years of proven efficacy, suggesting a history of successful clinical use.[2] The longevity of resin composite restorations is influenced by a multitude of factors including patient characteristics, operator technique, and the specific restorative material used.[6] Generally, posterior composite restorations have shown high survival rates over many years.[7]

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Shear bond strength to feldspathic porcelain of two luting cements in combination with three surface treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro shear bond strength of two self-adhesive resin cements to zirconia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Shear bond strength to dentin and Ni-Cr-Be alloy with the All-Bond universal adhesive system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Shear bond strengths of resin adhesive cements to dentin and Ni-Cr-Be alloy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The longevity of restorations -A literature review [scielo.org.za]

Methodological & Application

Application Notes and Protocols for All-Bond 2 in Direct Composite Restorations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the All-Bond 2 protocol for direct composite restorations, including detailed methodologies, quantitative data, and visualizations of the experimental workflow and chemical bonding mechanism.

Introduction

All-Bond 2 is a fourth-generation, dual-cured, total-etch dental adhesive system.[1][2][3][4][5][6] It is designed to bond to a variety of substrates, including enamel, dentin, composite, precious and semi-precious casting alloys, and silane-treated porcelain.[1][4][5][6][7] The system consists of a hydrophilic primer (Primers A and B) and a hydrophobic bonding resin (Dentin/Enamel Resin).[6] The primer contains the proprietary hydrophilic monomer BPDM (biphenyl dimethacrylate), which enhances wetting and penetration into the tooth structure.[1][4][5][6][7][8] All-Bond 2 is compatible with light-, self-, and dual-cured composite materials.[1][4][6][7]

Quantitative Data

The following tables summarize key quantitative parameters associated with the All-Bond 2 adhesive system.

Table 1: Shear Bond Strength

| Substrate | Shear Bond Strength (MPa) | Reference |

| Superficial Dentin | 37.34 | [9] |

| Intermediate Dentin | 26.86 | [9] |

| Deep Dentin | 20.86 | [9] |

| Enamel | Data not available in cited literature |

Table 2: Material Properties and Curing Parameters

| Parameter | Value | Reference |

| Adhesive Film Thickness | < 5 µm | [8] |

| Etching Time (32% Phosphoric Acid) | 15 seconds | [10] |

| Primer Application | 5 consecutive coats | [10] |

| Primer Air Drying Time | 5-6 seconds | [10] |

| D/E Resin Light-Curing Time | 20 seconds | [10] |

| Recommended Curing Light | Halogen or LED | [11][12] |

| Curing Light Wavelength | 400-515 nm | [11][12] |

| Curing Light Intensity | > 400 mW/cm² (Halogen), 800-1500+ mW/cm² (LED) | [11][12] |

Experimental Protocols

This section details the step-by-step protocol for the application of All-Bond 2 in direct composite restorations.

Tooth Preparation

-

Isolate the tooth using a rubber dam.

-

Prepare the cavity according to standard procedures for the planned restoration.

-

Clean the preparation surface with a pumice slurry and rinse thoroughly with water.

Etching

-

Apply a 32% phosphoric acid etchant (e.g., UNI-ETCH®) to both enamel and dentin surfaces.[10]

-

Leave the etchant undisturbed for 15 seconds.[10]

-

Rinse the etched surfaces thoroughly with water for at least 10 seconds.

-

Gently air-dry the preparation, leaving the dentin surface visibly moist but not desiccated.[10]

Priming

-

Dispense equal amounts of All-Bond 2 Primer A and Primer B into a clean mixing well and mix thoroughly.

-

Using a micro-applicator, apply 5 consecutive coats of the mixed primer to the etched enamel and dentin surfaces.[10] Do not dry between coats.

-

After the fifth coat, gently air-dry the primed surface for 5-6 seconds to evaporate the solvent.[10] The surface should appear glossy.

Adhesive Application

-

Apply a thin, uniform layer of All-Bond 2 Dentin/Enamel (D/E) Resin over the primed surfaces.

-

Light-cure the adhesive layer for 20 seconds using a halogen or LED curing light with an appropriate wavelength and intensity (see Table 2).[10]

Composite Placement

-

Place the composite restorative material in increments, following the manufacturer's instructions.

-

Light-cure each increment according to the composite manufacturer's recommendations.

-

Finish and polish the restoration using standard techniques.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the All-Bond 2 application protocol for direct composite restorations.

Caption: All-Bond 2 Application Workflow

Signaling Pathway and Bonding Mechanism

This diagram illustrates the chemical interaction of All-Bond 2 with enamel and dentin at a molecular level.

References

- 1. matrixdental.com.au [matrixdental.com.au]

- 2. bisco.com [bisco.com]

- 3. orthazone.com [orthazone.com]

- 4. All-Bond 2® - NUDENT [nudent.co.th]

- 5. unident.se [unident.se]

- 6. bisco.com [bisco.com]

- 7. All Bond 2 Primer A & B Set (6 ml each) [amalgadent.com.au]

- 8. 3zdental.ca [3zdental.ca]

- 9. Shear Bond Strength of Superficial, Intermediate and Deep Dentin In Vitro with Recent Generation Self-etching Primers and Single Nano Composite Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. optident.co.uk [optident.co.uk]

- 11. kuraraydental.com [kuraraydental.com]

- 12. realityratings.com [realityratings.com]

Application of All-Bond 2 for Porcelain Repair: A Detailed Protocol for Researchers

This document provides a comprehensive guide for the step-by-step application of All-Bond 2 in porcelain repair, designed for researchers, scientists, and drug development professionals. The protocol is based on manufacturer's instructions and supported by data from scientific literature.

Introduction

All-Bond 2, a 4th-generation universal dental adhesive system, is recognized for its ability to bond to a variety of substrates including dentin, enamel, composite, casting alloys, and silane-treated porcelain.[1][2] Its application in porcelain repair is a critical procedure in restorative dentistry and research. Understanding the precise application protocol and the resulting bond strength is essential for predictable and durable outcomes.

Materials Required

-

All-Bond 2 Kit (containing Primer A, Primer B, D/E Resin)

-

Porcelain Etchant (e.g., 9% hydrofluoric acid)

-

UNI-ETCH (32% phosphoric acid)

-

PORCELAIN PRIMER (Silane)

-

Sandblaster/Microetcher (with aluminum oxide particles)

-

Composite restorative material

-

Light-curing unit

-

Microbrushes

-

Air syringe

Step-by-Step Application Protocol

The following protocol outlines the sequential application of All-Bond 2 for porcelain repair.

Porcelain Surface Preparation

Proper preparation of the porcelain surface is paramount to achieving a strong and lasting bond.

-

Mechanical Roughening : Create a beveled margin around the fracture site using a diamond bur. Subsequently, sandblast the porcelain surface to be repaired. This step increases the surface area and enhances micromechanical retention.[3]

-

Chemical Etching : Apply a porcelain etchant, such as 9% hydrofluoric acid, to the sandblasted porcelain surface for 60-90 seconds. This process creates microporosities in the porcelain surface.

-

Cleaning : Thoroughly rinse the etched surface with water and then apply a 32% phosphoric acid etchant (UNI-ETCH) for 20 seconds with agitation to remove any ceramic salts and debris.[1]

-

Rinsing and Drying : Rinse the surface thoroughly with water and dry completely with an air syringe.

Silanization

-

Silane Application : Apply a silane coupling agent (PORCELAIN PRIMER) to the clean and dry etched porcelain surface. Allow it to react for 30-60 seconds.[1]

-

Drying : Gently air dry the silanated surface.

Application of All-Bond 2 Adhesive

-

Primer Mixing : Dispense one drop of All-Bond 2 Primer A and one drop of Primer B into a mixing well and mix thoroughly.

-

Primer Application : Using a microbrush, apply two consecutive coats of the mixed primer to the prepared porcelain surface. Do not dry between coats.[1]

-

Drying : Gently air dry the primed surface for 3-5 seconds to evaporate the solvent.

-

Resin Application : Apply a thin, even layer of D/E (Dentin/Enamel) Resin to the primed porcelain surface.

-

Light Curing : Light cure the resin layer for 20 seconds.

Composite Restoration

-

Composite Placement : Apply the composite restorative material in increments over the cured D/E Resin.

-

Curing : Light cure each increment of composite according to the manufacturer's instructions.

-

Finishing and Polishing : Finish and polish the restoration to achieve the final desired contour and luster.

Data Presentation: Shear Bond Strength

The shear bond strength of All-Bond 2 to porcelain is influenced by the surface treatment method. The following table summarizes data from a study evaluating the shear bond strength of All-Bond 2 with various surface preparations.[3]

| Surface Treatment | Bonding Agent | Mean Shear Bond Strength (MPa) | Standard Deviation (MPa) |

| Diamond Bur | All-Bond 2 | 12.34 | 1.45 |

| Sandblasting | All-Bond 2 | 14.87 | 1.78 |

| Hydrofluoric Acid (HF) | All-Bond 2 | 16.21 | 1.92 |

| Diamond Bur + HF | All-Bond 2 | 17.54 | 2.13 |

| Sandblasting + HF | All-Bond 2 | 18.98 | 2.45 |

Experimental Protocols: Shear Bond Strength Testing